molecular formula C20H21N5O2 B4835975 5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide

5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4835975
M. Wt: 363.4 g/mol
InChI Key: WRZUHNLAXINIHO-UHFFFAOYSA-N
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Description

5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as MMPTC, is a chemical compound that has been extensively studied for its potential use in scientific research. MMPTC is a triazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.

Mechanism of Action

The mechanism of action of 5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to act as a competitive antagonist of the GPR55 receptor. This receptor is involved in a variety of physiological processes, including pain sensation, inflammation, and bone metabolism. By blocking the activity of this receptor, 5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide may be able to modulate these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects:
5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its activity as a GPR55 antagonist, 5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have anti-inflammatory effects and may be able to modulate bone metabolism. 5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have analgesic effects in animal models, suggesting that it may have potential as a pain management tool.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its selectivity for the GPR55 receptor. This selectivity allows researchers to study the specific effects of blocking this receptor without affecting other GPCRs. However, one limitation of 5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its relatively low potency, which may limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research on 5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of more potent analogs of 5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide that could be used in experiments where higher potency is required. Another potential direction is the investigation of the effects of 5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide on other GPCRs, which could provide insights into the broader role of these receptors in physiological processes. Finally, the potential therapeutic applications of 5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide, such as in the treatment of pain or inflammation, could be further explored.

Scientific Research Applications

5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential use in scientific research. One of the primary applications of 5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of proteins that play a critical role in cell signaling and are involved in a wide range of physiological processes. 5-methyl-N-[4-(4-morpholinyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to be a potent and selective antagonist of the GPR55 receptor, making it a valuable tool for researchers studying this receptor.

properties

IUPAC Name

5-methyl-N-(4-morpholin-4-ylphenyl)-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-15-19(22-23-25(15)18-5-3-2-4-6-18)20(26)21-16-7-9-17(10-8-16)24-11-13-27-14-12-24/h2-10H,11-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZUHNLAXINIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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